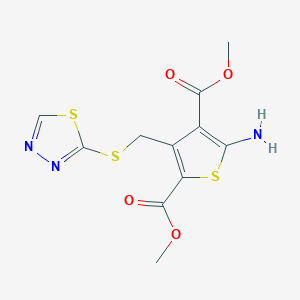![molecular formula C22H27N3O2 B7682578 2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide](/img/structure/B7682578.png)
2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide, also known as AAPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. AAPA is a type of amide compound that has a molecular formula of C22H28N2O2 and a molecular weight of 364.48 g/mol.
Wirkmechanismus
The mechanism of action of 2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and the modulation of various signaling pathways. 2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide has been shown to inhibit the activity of carbonic anhydrase II and III, which are involved in the regulation of pH balance and ion transport in various tissues. 2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide has also been shown to modulate the activity of certain neurotransmitter receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes.
Biochemical and Physiological Effects:
2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of neurotransmitter receptor activity, and the regulation of pH balance and ion transport. 2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide has been investigated for its potential as a therapeutic agent for cancer and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide has several advantages for lab experiments, including its potent inhibitory effects on certain enzymes and its neuroprotective effects in animal models of neurodegenerative diseases. However, there are also some limitations to using 2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide in lab experiments, such as its relatively high cost and limited availability. Additionally, more research is needed to fully understand the mechanism of action of 2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide and its potential applications in various fields of research.
Zukünftige Richtungen
There are several future directions for research on 2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide, including the investigation of its potential as a therapeutic agent for neurodegenerative diseases, cancer, and inflammatory diseases. Additionally, more research is needed to fully understand the mechanism of action of 2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide and its potential applications in various fields of research. Further optimization of the synthesis method for 2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide may also be necessary to improve yield and purity.
Synthesemethoden
2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide can be synthesized using a multi-step process that involves the reaction of 4-aminobenzoic acid with 4-bromobenzoyl chloride to form 4-(4-bromobenzoylamino)benzoic acid. This intermediate compound is then reacted with 4-aminophenylazepane to form 2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide. The synthesis of 2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide has been optimized to improve yield and purity, and various methods have been developed to produce 2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide in large quantities.
Wissenschaftliche Forschungsanwendungen
2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide has potential applications in various fields of research, including medicinal chemistry, drug discovery, and neuroscience. 2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide has been shown to have potent inhibitory effects on certain enzymes, such as human carbonic anhydrase II and III, which are involved in various physiological processes. 2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide has been investigated for its potential as a therapeutic agent for cancer and inflammatory diseases.
Eigenschaften
IUPAC Name |
2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-17(26)23-19-8-6-18(7-9-19)16-22(27)24-20-10-12-21(13-11-20)25-14-4-2-3-5-15-25/h6-13H,2-5,14-16H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWRHIZGKFHRQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]-1-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]ethanone](/img/structure/B7682500.png)
![Ethyl 4-fluoro-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1-benzothiophene-2-carboxylate](/img/structure/B7682510.png)

![4-(1-Ethyl-2-methylbenzimidazol-5-yl)-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B7682524.png)
![3-(2,3-Dimethylphenyl)-2-(2-hydroxyethylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7682537.png)

![2,5-dichloro-N-[2-(4-ethylpiperazin-1-yl)phenyl]benzenesulfonamide](/img/structure/B7682556.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B7682558.png)
![6-Ethyl-8-[[(4-fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-4-methylchromen-2-one](/img/structure/B7682564.png)
![5-(4-Chlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-oxazole](/img/structure/B7682565.png)

![2-[[4-methyl-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-pyrrolidin-1-ylphenyl)acetamide](/img/structure/B7682570.png)
![2-[(2,3-Dihydro-1,4-benzodioxin-6-ylamino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7682590.png)
![1-[4-(3-Chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone](/img/structure/B7682598.png)